5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester
Overview
Description
5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C18H23N3O4 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with tert-butoxycarbonyl (Boc) groups are often used in peptide synthesis . The Boc group is a protecting group used to prevent unwanted reactions at the amino group during peptide synthesis .
Mode of Action
In peptide synthesis, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific peptide sequence being synthesized. Peptides can have a wide range of biological activities, from acting as neurotransmitters to serving as hormones .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would likely depend on the specific peptide being synthesized. Peptides generally have poor oral bioavailability due to degradation in the gastrointestinal tract and poor absorption across the intestinal wall .
Result of Action
The result of the compound’s action would be the synthesis of a specific peptide with the desired sequence. The biological effects of this peptide would depend on its specific sequence and the receptors it interacts with .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors, such as pH and temperature. For example, the Boc group can be removed under acidic conditions .
Biochemical Analysis
Biochemical Properties
5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. For instance, it can act as a substrate for proteases, which cleave the Boc group to reveal the active amine, allowing for further reactions. Additionally, the compound may interact with other biomolecules such as nucleic acids, influencing their stability and function .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways by modulating the activity of key enzymes and receptors. For example, the compound may inhibit or activate specific kinases, leading to changes in phosphorylation states and subsequent alterations in gene expression. Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation. For instance, the Boc group can be cleaved by esterases, releasing the active amine, which can then participate in further biochemical reactions. Additionally, the compound may interact with transcription factors, altering their ability to bind DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, the Boc group may degrade, leading to the release of the active amine. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses may result in toxicity, manifesting as cellular damage or organ dysfunction. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as esterases and proteases, leading to the cleavage of the Boc group and the formation of active metabolites. These metabolites can then participate in further biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can affect its activity and function, influencing the overall biochemical and physiological response .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Properties
IUPAC Name |
methyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1-phenylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)19-11-10-15-14(16(22)24-4)12-20-21(15)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHIKUCEOWKTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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